![molecular formula C23H20N2O2 B2976982 2-(4-(Pyridin-4-ylmethyl)phenyl)-4,4a,5,5a,6,6a-hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione CAS No. 2242470-43-3](/img/structure/B2976982.png)
2-(4-(Pyridin-4-ylmethyl)phenyl)-4,4a,5,5a,6,6a-hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Overview
Description
Novel inhibitor of TRIP13, suppressing multiple myeloma progression
Scientific Research Applications
Synthesis and Chemical Properties
Research in organic synthesis and chemical properties of related compounds highlights innovative approaches to creating novel chemical entities with potential application in various fields, including medicinal chemistry. For instance, the synthesis and antimicrobial screening of novel azaimidoxy compounds showcase a methodology that could be adapted for related compounds, exploring their potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006). Similarly, the characterization of the structure of related compounds using advanced spectroscopic techniques provides a foundation for understanding the molecular framework and potential reactivity of the target compound (Dioukhane et al., 2021).
Biological Applications
The exploration of biological activities is a critical area of research for novel compounds. Studies focusing on the synthesis of functionalized spirooxindole pyrrolidine derivatives, including their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities, indicate the potential biomedical applications of these compounds (Haddad et al., 2015). These findings suggest that similar research could be conducted on the target compound to uncover its possible biological efficacy.
Advanced Materials and Applications
Research into the development of advanced materials, such as conjugated polyelectrolytes for applications in electronic devices, demonstrates the versatility of organic compounds in technological applications. For example, the synthesis of an alcohol-soluble n-type conjugated polyelectrolyte for use as an electron transport layer in polymer solar cells highlights the potential of organic compounds in enhancing the efficiency of renewable energy technologies (Hu et al., 2015).
Mechanism of Action
Target of Action
DCZ0415 is a small molecule that primarily targets the protein TRIP13 (Thyroid hormone receptor-interacting protein 13) . TRIP13 is a member of the AAA-ATPase family and is upregulated in various human cancers, including colorectal cancer (CRC) and multiple myeloma .
Mode of Action
DCZ0415 binds to TRIP13, as confirmed by pull-down, nuclear magnetic resonance spectroscopy, and surface plasmon resonance–binding assays . This binding inhibits the function of TRIP13, leading to various cellular changes .
Biochemical Pathways
DCZ0415 affects several biochemical pathways. It inhibits the FGFR4/STAT3 axis and the Wnt/β-catenin pathway, both of which are crucial for cancer progression . DCZ0415 also impairs nonhomologous end joining repair and inhibits NF-κB activity . These actions disrupt the normal functioning of cancer cells and inhibit their growth and proliferation .
Pharmacokinetics
It has been demonstrated that dcz0415 exhibits potent antitumor activity in vitro, in vivo, and in primary cells derived from drug-resistant patients , suggesting that it has favorable pharmacokinetic properties.
Result of Action
The binding of DCZ0415 to TRIP13 results in decreased cell proliferation, induced cell cycle arrest in the G2-M phase, and increased apoptosis . It also reduces the expression of proteins associated with the epithelial-mesenchymal transition . In vivo, DCZ0415 diminishes xenograft tumor growth and metastasis of CRC in immunocompromised mice .
Action Environment
The environment can influence the action of DCZ0415. Furthermore, in a syngeneic CRC model, DCZ0415 treatment induces an immune response by decreasing PD1 and CTLA4 levels and increasing granzyme B, perforin, and interferon gamma .
properties
IUPAC Name |
4-[4-(pyridin-4-ylmethyl)phenyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-22-20-16-5-6-17(19-12-18(16)19)21(20)23(27)25(22)15-3-1-13(2-4-15)11-14-7-9-24-10-8-14/h1-10,16-21H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXMLWHUIONWMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)CC6=CC=NC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B2976899.png)
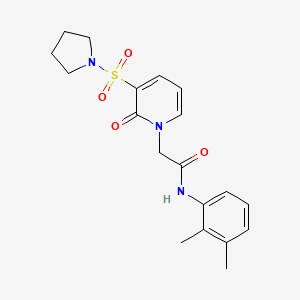
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one](/img/structure/B2976903.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2976904.png)
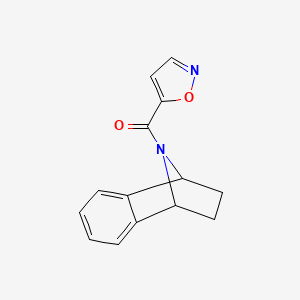
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B2976907.png)
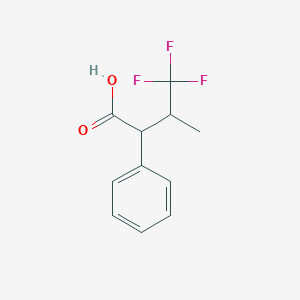
![N-cyclohexyl-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2976912.png)
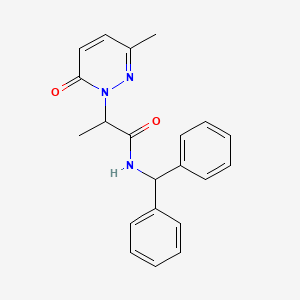
![[2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B2976916.png)
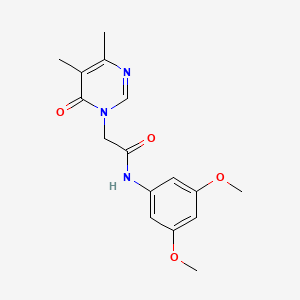
![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2976918.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2976920.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2976921.png)